molecular formula C9H17NO4S B558592 N-Boc-S-methyl-L-cysteine CAS No. 16947-80-1

N-Boc-S-methyl-L-cysteine

Cat. No. B558592
CAS RN: 16947-80-1
M. Wt: 235.3 g/mol
InChI Key: WFDQTEFRLDDJAM-LURJTMIESA-N
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Description

N-Boc-S-methyl-L-cysteine is a compound used in the synthesis of potential inhibitors of glycosphingolipid biosynthesis . It is also known as Boc-L-Cys(Me)-OH .


Synthesis Analysis

N-Boc-S-methyl-L-cysteine is an educt for the synthesis of potential inhibitors of glycosphingolipid biosynthesis . It can be used in the synthesis of peptides and proteins containing cysteine residues, which can further be converted to dehydroalanine .


Molecular Structure Analysis

The molecular formula of N-Boc-S-methyl-L-cysteine is C9H17NO4S . The molecular weight is 235.30 g/mol .


Chemical Reactions Analysis

N-Boc-S-methyl-L-cysteine is an N-terminal protected reagent that can be used in the synthesis of peptides and proteins containing cysteine residues . It is also used as an educt for the synthesis of potential inhibitors of glycosphingolipid biosynthesis .


Physical And Chemical Properties Analysis

N-Boc-S-methyl-L-cysteine is a solid compound . It has a molecular weight of 235.30 g/mol .

Scientific Research Applications

  • Peptide Synthesis and Nanoarchitectures : A study by Banerji et al. (2016) discusses the synthesis of a tripeptide containing N-Boc-protected cysteine, which forms nanoarchitectures and demonstrates potential cytotoxicity towards cancer cell lines, indicating its use in therapeutics (Banerji, Chatterjee, Prodhan, & Chaudhuri, 2016).

  • Synthesis of Enantiopure Alliin Analogues : Aversa et al. (2005) utilized N-(tert-butoxycarbonyl)-L-cysteine in the synthesis of biologically active sulfoxides, highlighting its role in producing compounds with medicinal properties (Aversa, Barattucci, Bonaccorsi, & Giannetto, 2005).

  • Molecular Structure Analysis : The crystal structure and conformation of a related compound, N-(t-Butoxycarbonyl)-L-Alanyl-S-Benzyl-L-Cysteine, were analyzed by Sukumar et al. (1994), contributing to the understanding of peptide structures (Sukumar, Ponnuswamy, & Jayakumar, 1994).

  • Inhibition of Cathepsin L : Vičík et al. (2006) studied N-Boc-protected cysteine derivatives as inhibitors of cathepsin L, an enzyme involved in various diseases, suggesting therapeutic applications (Vičík et al., 2006).

  • Protection and Activation of Thiol Function : Matsueda et al. (1981) reported the use of N-Boc-Cys derivatives for protecting and activating thiol functions in peptide chemistry, an essential aspect of peptide synthesis (Matsueda, Kimura, Kaiser, & Matsueda, 1981).

  • Synthesis of Peptide Nucleic Acid Monomers : Tang et al. (2012) described the synthesis of a non-classical peptide nucleic acid monomer using N-Boc-L-cysteine, highlighting its role in nucleic acid chemistry (Tang, Tang, Wang, Luo, & Yang, 2012).

Safety And Hazards

N-Boc-S-methyl-L-cysteine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to avoid contact with skin and eyes .

Future Directions

While specific future directions for N-Boc-S-methyl-L-cysteine are not detailed in the search results, it is known that the compound is used in the synthesis of potential inhibitors of glycosphingolipid biosynthesis , suggesting potential applications in biochemical research and drug development.

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-9(2,3)14-8(13)10-6(5-15-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDQTEFRLDDJAM-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427013
Record name N-Boc-S-methyl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-S-methyl-L-cysteine

CAS RN

16947-80-1
Record name N-[(1,1-Dimethylethoxy)carbonyl]-S-methyl-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16947-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Boc-S-methyl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
S Mori, A Garzan, OV Tsodikov… - Biochemistry, 2017 - ACS Publications
… Synthesis of N-Boc-S-methyl-l-cysteine The known N-Boc-S-methyl-l-cysteine was prepared … concentrated under reduced pressure to afford N-Boc-S-methyl-l-cysteine (0.87 g, 100%) as …
Number of citations: 22 pubs.acs.org
Y Liu, L Zhang, Y Jia - Tetrahedron Letters, 2012 - Elsevier
… Treatment of amino acid 8 with TMSCHN 2 followed by condensation with N-Boc-S-methyl-l-cysteine (7) gave not only the desired methyl ester 20 but also the lactone 21. In fact, ester …
Number of citations: 40 www.sciencedirect.com
SV KORGAONKAR - 2022 - iqac.unigoa.ac.in
… condensation with N-Boc-S-methyl-L-cysteine (7) gave not only the desired methyl ester 20 … with TMSCHN2 followed by condensation with N-Boc-S-methyl-L-cysteine gave only lactone …
Number of citations: 0 iqac.unigoa.ac.in
G Bergonzini, P Melchiorre - Angewandte Chemie, 2012 - Wiley Online Library
… The Staudinger reaction was followed by condensation with N-Boc-S-methyl-L-cysteine. 17b After purification, this reaction afforded compound 12 as a single stereoisomer. Maremycin …
Number of citations: 205 onlinelibrary.wiley.com
T Xu, RM Werner, KC Lee, JC Fettinger… - The Journal of …, 1998 - ACS Publications
The amino acids 5-diazo-4-oxo-l-norvaline, 4-oxo-l-norvaline, and (methanesulfinyl)-l-alanine have been incorporated into three separate tripeptides wherein these nonnatural amino …
Number of citations: 25 pubs.acs.org
SA Karpe, D Mondal - ChemistrySelect, 2022 - Wiley Online Library
… To a solution of the N-Boc-S-methyl-L-cysteine 17 (529.4 mg, 2.25 mmol), and ethyl O-(tert-butyldimethylsilyl)-L-serinate 18 (495.0 mg, 2.0 mmol) in anhydrous DMF (10 mL) at 0 C was …
A Eisenführ, PS Arora, G Sengle, LR Takaoka… - Bioorganic & medicinal …, 2003 - Elsevier
The ability to generate RNA molecules that can catalyze complex organic transformations not only facilitates the reconstruction and plausibility of possible prebiotic reaction pathways …
Number of citations: 90 www.sciencedirect.com
P Singh, SLK Manda, K Samanta, G Panda - Tetrahedron, 2017 - Elsevier
Enantiomerically pure α-amino acids (α-AAs) are, for a long time, considered as a major class of chiral pools. Their employment in the enantioselective synthesis of natural products has …
Number of citations: 19 www.sciencedirect.com
O Tamura - … and Applications of Cycloaddition Reactions in …, 2014 - Wiley Online Library
Nitrogen‐containing compounds such as amino acids or alkaloids are of great importance as biologically active compounds. One of the best choices for the construction of such nitrogen…
Number of citations: 3 onlinelibrary.wiley.com
T Xu - 1998 - search.proquest.com
Oligosaccharyltransferase (OST, EC 2.4. 1.119), is a membrane-bound, multimeric enzyme which catalyzes a key reaction in the formation of N-linked glycoproteins. During the OST-…
Number of citations: 2 search.proquest.com

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